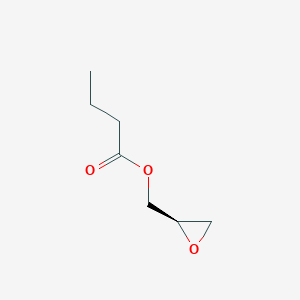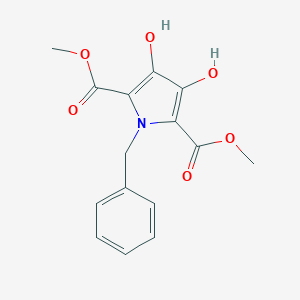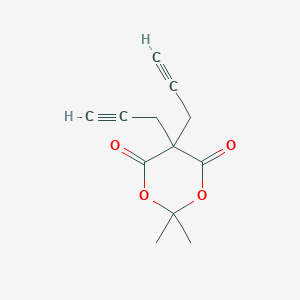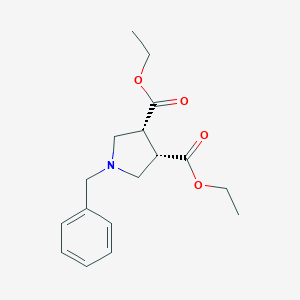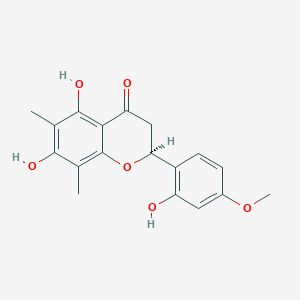
2-Fluorocinnamaldehyde
Overview
Description
2-Fluorocinnamaldehyde is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 g/mol . The compound is also known by other names such as (E)-3-(2-Fluorophenyl)acrylaldehyde .
Molecular Structure Analysis
The InChI representation of 2-Fluorocinnamaldehyde is InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ . Its Canonical SMILES is C1=CC=C(C(=C1)C=CC=O)F .
Physical And Chemical Properties Analysis
2-Fluorocinnamaldehyde has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 150.048093005 g/mol . The Topological Polar Surface Area is 17.1 Ų . The compound has a Heavy Atom Count of 11 .
Scientific Research Applications
Chemosensors for Anion Detection
2-Fluorocinnamaldehyde: has been utilized in the development of chemosensors, particularly for anion recognition and sensing. These chemosensors are capable of naked-eye detection of anions such as acetate (AcO−), cyanide (CN−), and fluoride (F−) in acetonitrile . The use of 2-Fluorocinnamaldehyde in probes allows for colorimetric sensors that can differentiate between various anions, which is crucial for environmental monitoring and security systems.
Molecular Keypad Lock Systems
The integration of 2-Fluorocinnamaldehyde -based chemosensors into molecular keypad lock systems represents a novel interdisciplinary research area. These systems can process chemical information similarly to electronic logic devices, and the 2-Fluorocinnamaldehyde probes can act as effective chemosensors for pattern-generation capability and anion selectivity . This application is significant for information security and the development of chemical logic systems.
Fluorescent Probes for HSO3− Sensing
2-Fluorocinnamaldehyde: derivatives have been designed as fluorescent probes for the detection of bisulfite (HSO3−) in pure water and living cells. These probes, with large Stokes shifts, can react with HSO3−, causing a color change from blue to colorless, which is observable with the naked eye . This application is particularly important for environmental and biological detection, as HSO3− is a common derivative of sulfur dioxide (SO2), which is widely used in various industries.
Future Directions
While specific future directions for 2-Fluorocinnamaldehyde are not mentioned, chemosensor probes containing 2-nitro- and 4-fluoro-cinnamaldehyde show promise in the field of anion recognition and sensing . This suggests potential future research directions in the development of chemosensors and their applications.
Mechanism of Action
Target of Action
2-Fluorocinnamaldehyde, a derivative of cinnamaldehyde, is primarily involved in the anion recognition and sensing process . It acts as an effective chemosensor . .
Mode of Action
It is known to undergo a [2+2] photocycloaddition in its crystal form . This reaction is a type of photochemical reaction where two alkenes or alkynes combine to form a cyclobutane or cyclobutene .
Biochemical Pathways
It is known that cinnamaldehyde, a related compound, impacts various diseases through detailed mechanisms . It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators, alongside disrupting bacterial cells and inducing apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound is a light yellow transparent liquid, insoluble in water but soluble in organic solvents like ethanol .
Result of Action
The result of 2-Fluorocinnamaldehyde’s action is primarily observed in its role as a chemosensor. It has been used for naked-eye detection of AcO−/CN−/F− anions . The compound demonstrates excellent performance as a chemosensor and shows promise as a future molecular-level keypad lock system .
Action Environment
The action of 2-Fluorocinnamaldehyde is influenced by environmental factors. For instance, its photodimerization reaction is a negative photochromic reaction that proceeds to 97% completion . This reaction is influenced by exposure to ultraviolet light . Furthermore, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYHZMJKDCFAK-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



